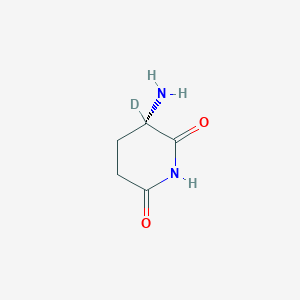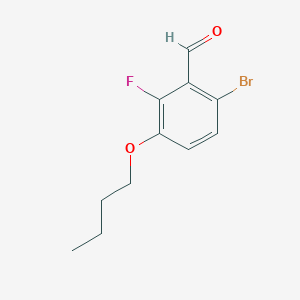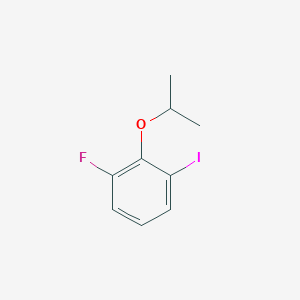
MPr-SMCC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound facilitates the exclusive amalgamation of diminutive compounds, including therapeutic drugs and imaging agents, with antibodies. This multifaceted synergy unveils a new era for precision-targeted therapies, enabling effective disease management, such as combating cancer, autoimmune disorders, or infectious ailments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MPr-SMCC involves several steps, including the reaction of succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with 3-sulfanylpropanoic acid. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of catalysts or other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
MPr-SMCC undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
MPr-SMCC has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in various chemical reactions and processes.
Biology: Facilitates the conjugation of biomolecules for labeling and imaging studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapies.
Industry: Employed in the production of diagnostic agents and therapeutic compounds
作用機序
MPr-SMCC exerts its effects through its ability to form covalent bonds with specific functional groups on biomolecules. The compound contains two reactive groups: N-hydroxysuccinimide ester and maleimide. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This dual reactivity allows this compound to effectively link therapeutic drugs or imaging agents to antibodies, enhancing their targeting and efficacy .
類似化合物との比較
MPr-SMCC is unique in its ability to facilitate the exclusive amalgamation of diminutive compounds with antibodies. Similar compounds include:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used cross-linking agent with similar reactivity but different stability and solubility properties.
Sulfo-SMCC: A water-soluble variant of SMCC that offers enhanced solubility in aqueous solutions.
CBTF: Another bifunctional linker used in antibody-drug conjugates, known for its stability in human plasma compared to SMCC.
This compound stands out due to its unparalleled capability in facilitating the exclusive amalgamation of therapeutic drugs and imaging agents with antibodies, making it a valuable tool in precision-targeted therapies.
特性
分子式 |
C19H24N2O8S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
3-[1-[[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylcyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H24N2O8S/c22-14-5-6-15(23)21(14)29-19(28)12-3-1-11(2-4-12)10-20-16(24)9-13(18(20)27)30-8-7-17(25)26/h11-13H,1-10H2,(H,25,26) |
InChIキー |
ADHKQPMIACQTCX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN2C(=O)CC(C2=O)SCCC(=O)O)C(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
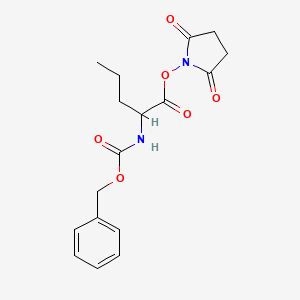
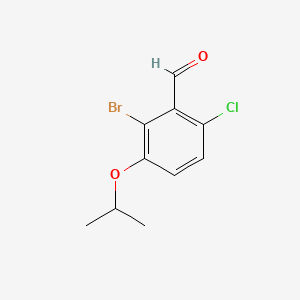
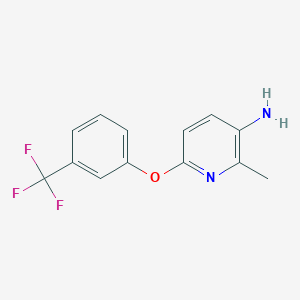
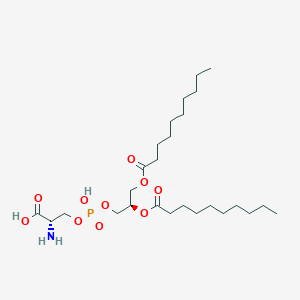
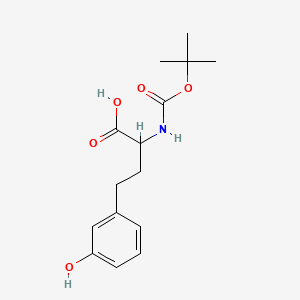
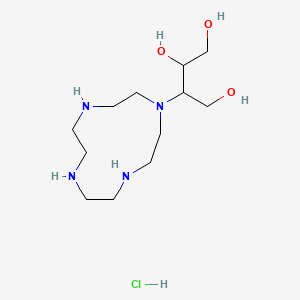

![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)

